The synthesis of 6-mercaptopurine ribonucleoside triphosphate involves a multi-step chemical process. A reliable two-step method has been established for synthesizing this compound from the ribonucleoside form.
The molecular structure of 6-mercaptopurine ribonucleoside triphosphate includes a ribose sugar, a phosphate group, and a mercaptopurine base. The chemical formula can be represented as CHNOPS.
6-Mercaptopurine ribonucleoside triphosphate participates in several biochemical reactions:
These reactions are critical for understanding how this compound exerts its pharmacological effects on cellular proliferation and metabolism .
The mechanism of action of 6-mercaptopurine ribonucleoside triphosphate primarily involves its role as an inhibitor of de novo purine synthesis. Upon entering cells, 6-mercaptopurine is converted to its active ribonucleotide forms, which then inhibit several enzymes involved in purine metabolism.
The compound's half-life varies but typically ranges from several hours to days depending on metabolic conditions .
6-Mercaptopurine ribonucleoside triphosphate has significant applications in scientific research and clinical settings:
This compound exemplifies the intersection between biochemistry and pharmacology, providing insights into therapeutic strategies for managing complex diseases .
6-Mercaptopurine ribonucleoside triphosphate (6-thio-ITP), with the chemical formula C₁₀H₁₅N₄O₁₃P₃S, is the active triphosphorylated metabolite derived from the thiopurine drug 6-mercaptopurine (6-MP). Its molecular weight is 524.23 g/mol, and it belongs to the class of purine ribonucleoside triphosphates [1] [5]. Structurally, it consists of:
The ribose moiety adopts a C2'-endo puckering conformation in solution, which influences its interaction with enzymatic binding sites. The thiol group at the C6 position of the purine ring (replacing the carbonyl oxygen in endogenous inosine triphosphate) enables unique biochemical interactions, including competitive inhibition of GTP-dependent enzymes and potential disulfide bond formation [5] [10].
Table 1: Key Structural Parameters of 6-Mercaptopurine Ribonucleoside Triphosphate
Parameter | Value/Description | Significance |
---|---|---|
IUPAC Name | ({({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanyl-9H-purin-9-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}oxy)phosphonic acid | Formal chemical designation |
SMILES Notation | O[C@@H]1C@@HOC@HN1C=NC2=C(S)N=CN=C21 | Line notation for molecular structure |
Purine Ring Modification | Thiol (-SH) at C6 position | Enables inhibition of GTP-dependent enzymes |
Glycosidic Bond | β-N9 configuration | Maintains canonical nucleoside conformation |
The biosynthesis of 6-thio-ITP occurs predominantly through the purine salvage pathway, bypassing de novo purine synthesis. The key enzyme initiating this process is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the first activation step:6-Mercaptopurine + 5-Phosphoribosyl-1-pyrophosphate (PRPP) → 6-Thioinosine monophosphate (TIMP) + PPᵢ
This Mg²⁺-dependent reaction attaches the ribose-phosphate moiety to the purine base [2] [4] [6].
TIMP undergoes sequential phosphorylation:
Competing metabolic pathways reduce 6-thio-ITP yield:
The metabolic cascade from 6-MP to 6-thio-ITP involves three stages:
TIMP + ATP ⇌ TIDP + ADP
[2] [6] TIDP + ATP ⇌ 6-Thio-ITP + ADP
[4] [10] Table 2: Enzymatic Conversion Kinetics in 6-Thio-ITP Biosynthesis
Enzyme | Substrate | Product | Cofactor Requirement | Inhibitors |
---|---|---|---|---|
HGPRT | 6-MP + PRPP | TIMP | Mg²⁺ | TIMP (feedback) |
Nucleoside monophosphate kinases | TIMP | TIDP | ATP | Adenosine nucleotides |
Nucleoside diphosphate kinase | TIDP | 6-Thio-ITP | ATP | Guanine nucleotides |
6-Thio-ITP serves as both a purine antagonist and competitive inhibitor due to its structural mimicry:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: